molecular formula C18H16FN3O2S B11106087 2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide

2-fluoro-N-[(2-{[(1S,2S)-2-phenylcyclopropyl]carbonyl}hydrazinyl)carbonothioyl]benzamide

Cat. No.: B11106087
M. Wt: 357.4 g/mol
InChI Key: WZMGWKHXLHIUJU-KGLIPLIRSA-N
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Description

2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a phenylcyclopropyl group, and a hydrazinocarbothioyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with 2-phenylcyclopropanecarbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

Scientific Research Applications

2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action may include signal transduction, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
  • 2-FLUORO-N-(2-PHENYLETHYL)-BENZAMIDE
  • 2-FLUORO-N-(2-HYDROXYPHENYL)-BENZAMIDE

Uniqueness

2-FLUORO-N~1~-({2-[(2-PHENYLCYCLOPROPYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is unique due to its combination of a fluorine atom, a phenylcyclopropyl group, and a hydrazinocarbothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-fluoro-N-[[[(1S,2S)-2-phenylcyclopropanecarbonyl]amino]carbamothioyl]benzamide

InChI

InChI=1S/C18H16FN3O2S/c19-15-9-5-4-8-12(15)16(23)20-18(25)22-21-17(24)14-10-13(14)11-6-2-1-3-7-11/h1-9,13-14H,10H2,(H,21,24)(H2,20,22,23,25)/t13-,14+/m1/s1

InChI Key

WZMGWKHXLHIUJU-KGLIPLIRSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Canonical SMILES

C1C(C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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